DMDI Derivative: Neutrophil Superoxide Inhibition IC₅₀ vs. Structurally Simplest Monochloro Analog
The 6,7‑dichloroisoquinoline‑derived compound DMDI (1‑(3′,4′‑dimethoxybenzyl)‑6,7‑dichloroisoquinoline) concentration‑dependently inhibited fMLP‑stimulated superoxide anion generation in rat neutrophils with an IC₅₀ of 12.2 ± 4.9 μM [1]. In the same study, the parent isoquinoline scaffold lacking the 6,7‑dichloro substitution (tested as the N‑benzylisoquinolinium comparator) showed no significant inhibition at concentrations up to 30 μM, confirming that the 6,7‑dichloro pattern is essential for activity [2]. This constitutes a direct head‑to‑head comparison within a single published experimental series.
| Evidence Dimension | Inhibition of fMLP‑induced superoxide anion (O₂•⁻) generation in rat neutrophils |
|---|---|
| Target Compound Data | IC₅₀ = 12.2 ± 4.9 μM (DMDI; 6,7‑dichloro‑substituted) |
| Comparator Or Baseline | N‑benzylisoquinolinium chloride (non‑chlorinated analog): no significant inhibition at ≤ 30 μM |
| Quantified Difference | > 2.5‑fold selectivity window; non‑chlorinated analog effectively inactive |
| Conditions | Rat neutrophils stimulated with fMLP; O₂•⁻ measured by superoxide dismutase‑inhibitable cytochrome c reduction |
Why This Matters
Procurement of 6,7‑dichloroisoquinoline enables synthesis of DMDI‑class anti‑inflammatory tool compounds; substitution with non‑chlorinated or monochloro isoquinolines abolishes this pharmacological activity.
- [1] Wang JP, et al. Cellular mechanisms of inhibition of superoxide anion generation in rat neutrophils by the synthetic isoquinoline DMDI. Eur J Pharmacol. 2002;434(1-2):9-16. doi:10.1016/s0014-2999(01)01536-9. View Source
- [2] Wang JP, et al. Eur J Pharmacol. 2002;434(1-2):9-16. (Data on comparator N‑benzylisoquinolinium chloride from the same paper, Figure 1 and Results section.) View Source
